molecular formula C16H13F2NO3 B6410400 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid CAS No. 1262005-78-6

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid

Cat. No.: B6410400
CAS No.: 1262005-78-6
M. Wt: 305.28 g/mol
InChI Key: ANHWUJMOCCLFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid is an organic compound with the molecular formula C16H13F2NO3. This compound is characterized by the presence of two fluorine atoms and an ethylcarbamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)12-5-3-9(7-14(12)18)13-8-10(17)4-6-11(13)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHWUJMOCCLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691910
Record name 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-78-6
Record name 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid typically involves multiple steps, including nucleophilic aromatic substitution and amide formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Oxidizing Agents: Agents such as potassium permanganate and chromium trioxide are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.

Major Products: The major products formed from these reactions include substituted benzoic acids, amides, and various fluorinated aromatic compounds.

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the ethylcarbamoyl group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
  • 4-(Ethylcarbamoyl)-3-fluorobenzeneboronic acid

Comparison: Compared to similar compounds, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.